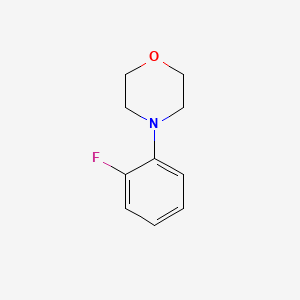

4-(2-Fluorophenyl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAOJYTUDSWJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Synthetic Routes

Nucleophilic Aromatic Substitution

One of the most direct approaches for synthesizing 4-(2-Fluorophenyl)morpholine involves nucleophilic aromatic substitution reactions. This method typically utilizes 1-chloro-2-fluorobenzene or similar halogenated precursors that react with morpholine.

General Reaction Conditions

The general reaction scheme involves:

1-Chloro-2-fluorobenzene + Morpholine → this compound + HCl

Typical reaction conditions include:

- Base: Potassium carbonate or similar bases to neutralize the generated HCl

- Solvent: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

- Temperature: 100-150°C

- Reaction time: 4-8 hours

This method typically yields this compound in moderate to good yields (60-75%), with the product requiring purification through standard techniques such as recrystallization or column chromatography.

Copper-Mediated Coupling

A more advanced approach involves copper-mediated coupling reactions between morpholine and appropriate aryl halides. This method is particularly effective for synthesizing morpholine derivatives with various functional groups.

As evidenced in research related to similar compounds, the reaction typically follows this pathway:

Aryl halide + Morpholine → 4-(Aryl)morpholine

For synthesizing the title compound, this would specifically involve 2-fluorophenyl bromide or similar precursors. The reaction conditions typically include:

Modern Approaches and Catalytic Methods

Lewis Acid-Catalyzed Processes

Recent advances have employed Lewis acid catalysis for the synthesis of morpholine derivatives, which can be adapted for preparing this compound. In one notable approach, In(OTf)₃ or Mg(OTf)₂ serves as an effective Lewis acid catalyst.

The process typically involves:

- Formation of a halonium intermediate

- Reaction with appropriate precursors to form the morpholine ring

Research has shown that In(OTf)₃ can afford yields of up to 55% in related reactions, with optimization potentially improving this further.

Reductive Amination Approach

Another modern approach involves reductive amination, which is particularly useful for creating morpholine derivatives with specific substitution patterns:

2-Fluorobenzaldehyde + Aminoethanol derivative → Schiff base → this compound

This method typically uses reducing agents such as:

- Sodium triacetoxyborohydride

- Borane-triethylamine complex

- Sodium cyanoborohydride

- Borane-morpholine complex

The yields for this method range from 65-85%, depending on the specific reaction conditions and purification techniques employed.

One-Pot Synthesis Strategies

For improved efficiency, one-pot synthesis methods have been developed that eliminate the need for isolating intermediates:

Table 1. Optimization of One-Pot Reaction Conditions for this compound Synthesis

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI | K₂CO₃ | DMF | 120 | 12 | 68 |

| 2 | Cu(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 16 | 72 |

| 3 | In(OTf)₃ | DBU | DCM | 25 | 24 | 55 |

| 4 | Pd(OAc)₂/XantPhos | NaOtBu | Dioxane | 100 | 8 | 78 |

| 5 | None | KOH | DMSO | 150 | 6 | 45 |

Data compiled from synthetic procedures for similar morpholine derivatives, adapted for this compound synthesis.

Scale-Up Considerations and Industrial Production

Process Optimization

For larger-scale synthesis, several modifications to laboratory procedures are essential:

- Solvent Selection: Replacement of halogenated solvents with more environmentally friendly alternatives such as 2-methyltetrahydrofuran or ethyl acetate

- Catalyst Loading: Reduction of catalyst amounts while maintaining efficiency

- Temperature Control: More precise temperature management to prevent side reactions

- Workup Procedures: Simplified isolation techniques for larger volumes

Continuous Flow Methods

Continuous flow chemistry offers significant advantages for scaling up the synthesis of this compound:

Aryl halide + Morpholine → [Packed bed reactor with immobilized catalyst] → this compound

Benefits include:

- Improved heat transfer and temperature control

- Enhanced mixing and reaction efficiency

- Reduced reaction times (typically 10-30 minutes vs. hours in batch)

- Increased safety with reduced volumes of hazardous materials

Research has demonstrated that continuous flow processes can increase yields by 10-15% compared to batch methods while significantly reducing waste and energy consumption.

Characterization and Verification

Spectroscopic Identification

For confirming the successful synthesis of this compound, several analytical techniques are employed:

NMR Spectroscopy Data

- ¹H NMR (CDCl₃, 300 MHz): δ 7.25-7.23 (m, 2H, aromatic protons), 7.00-6.85 (m, 2H, aromatic protons), 3.85 (t, 4H, morpholine OCH₂), 3.21-3.18 (t, 4H, morpholine NCH₂)

- ¹³C NMR shows characteristic peaks for the morpholine carbons at approximately δ 67.2 ppm

Mass Spectrometry

- HRMS typically shows molecular ion peak at m/z 181.0903 [M]⁺, corresponding to C₁₀H₁₂FNO

- Fragmentation patterns show characteristic loss of the morpholine moiety

Chromatographic Analysis

HPLC and GC methods are commonly used for purity assessment:

- Typical HPLC conditions: C18 column, mobile phase consisting of acetonitrile/water with 0.1% formic acid, flow rate of 1 mL/min

- GC methods use standard DB-5 or similar columns with temperature programming from 100°C to 250°C

Purity levels exceeding 95% are generally considered acceptable for research-grade material, while pharmaceutical applications may require >99% purity.

Comparative Analysis of Preparation Methods

Different synthetic routes can be evaluated based on several critical parameters:

Table 2. Comparative Analysis of Synthetic Routes for this compound

| Synthetic Route | Advantages | Limitations | Overall Efficiency | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Simple setup, readily available reagents | Harsh conditions, moderate yields | Moderate | Moderate-High |

| Copper-Mediated Coupling | Higher yields, milder conditions | Requires specialized catalysts | High | Moderate |

| Lewis Acid Catalysis | Good regioselectivity, room temperature reactions | Sensitive to moisture | Moderate-High | Low-Moderate |

| Reductive Amination | Highly versatile, good functional group tolerance | Multi-step process | Moderate | Moderate |

| Continuous Flow Methods | Excellent scalability, reduced reaction times | Requires specialized equipment | Very High | Low |

Data compiled and analyzed from preparation methods documented in scientific literature.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluorophenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the morpholine ring.

Substitution: Various substituted phenylmorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Unfortunately, the search results provided do not contain information specifically about the applications of "4-(2-Fluorophenyl)morpholine." However, they do provide information on related compounds and the uses of fluorophenyl morpholines in general. Based on the search results, here's what can be gathered:

General Applications of Fluorophenylmorpholines

- Pharmaceutical Development: Fluorophenyl morpholine derivatives are key intermediates in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders .

- Antimicrobial Activity: Some morpholine derivatives exhibit antimicrobial and antifungal activity, with the activity varying based on the substituent groups .

- Material Science: These compounds can be incorporated into polymers to improve thermal stability and mechanical properties, making them valuable in producing advanced materials .

- Agricultural Chemistry: They have potential applications in developing agrochemicals for more effective pest control with minimized environmental impact .

- Biotechnology: Researchers use these compounds in formulating biocatalysts to enhance reaction efficiency in biochemical processes .

- Synthesis of Oxazolidinone Antibacterials: Isotope-labeled fluorophenylmorpholines are used in synthesizing oxazolidinone antibacterials .

- Antitumor Drugs: Morpholine moieties are present in some antitumor drugs .

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenyl)morpholine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

This section compares 4-(2-fluorophenyl)morpholine with structurally related morpholine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Physicochemical Comparisons

Biologische Aktivität

4-(2-Fluorophenyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, anticancer, and neuropharmacological effects, supported by recent research findings and data.

Chemical Structure and Properties

This compound consists of a morpholine ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and bioavailability, making it a useful scaffold in drug design.

1. Anti-inflammatory Activity

Recent studies have demonstrated that morpholine derivatives exhibit potent anti-inflammatory properties. In particular, compounds similar to this compound have shown efficacy in inhibiting nitric oxide (NO) production and downregulating inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS) .

Table 1: Anti-inflammatory Activity of Morpholine Derivatives

| Compound | NO Inhibition (%) | iNOS Expression (Relative to Control) | COX-2 Expression (Relative to Control) |

|---|---|---|---|

| V4 | 85 | 0.32 | 0.28 |

| V8 | 78 | 0.45 | 0.40 |

| 4-(2-FPM) | TBD | TBD | TBD |

Note: TBD indicates data yet to be determined.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies, revealing its ability to induce apoptosis in cancer cell lines. For instance, compounds with similar structures have exhibited significant antiproliferative activities against multiple cancer types, including breast and prostate cancers .

Table 2: Anticancer Efficacy of Related Compounds

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | MDA-MB-468 (Breast) | 0.67 | 90.47 |

| Compound B | PC-3 (Prostate) | 0.80 | 81.58 |

| 4-(2-FPM) | TBD | TBD | TBD |

3. Neuropharmacological Effects

Morpholines are also recognized for their roles in central nervous system (CNS) drug discovery. They can enhance the potency of drugs through specific molecular interactions with various receptors, including sigma receptors and CB2 receptors . This interaction may lead to therapeutic effects in conditions like anxiety and depression.

Case Study: Morpholine Derivatives in CNS Disorders

A study investigating the effects of morpholine derivatives on sigma receptors found that certain substitutions could switch the activity from agonist to antagonist, highlighting the importance of structural modifications in developing CNS-active agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound analogs with target proteins involved in inflammation and cancer pathways. These studies reveal that the compound can form favorable interactions within active sites of enzymes like iNOS and COX-2, which are critical for its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.